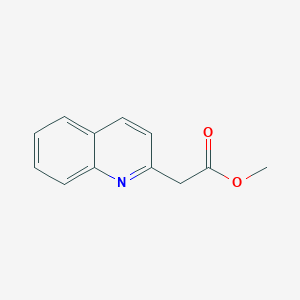

Methyl 2-(quinolin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-quinolin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)8-10-7-6-9-4-2-3-5-11(9)13-10/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCSNNDPZBIWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442404 | |

| Record name | Methyl 2-(quinolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52249-48-6 | |

| Record name | Methyl 2-(quinolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(quinolin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Quinolin 2 Yl Acetate and Its Derivatives

Established Synthetic Pathways for Quinoline (B57606) Acetates

Traditional methods for synthesizing the quinoline framework, which can be precursors to quinoline acetates, often involve condensation reactions under harsh conditions. scispace.com These established pathways, while foundational, have paved the way for more refined and efficient synthetic routes.

Multi-step Reaction Sequences

Historically, the synthesis of quinoline derivatives has relied on well-established named reactions that involve multiple steps. These include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, which typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-dicarbonyl compounds under strong acidic or basic conditions. scispace.comiipseries.orgniscpr.res.in For instance, the Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group to form the quinoline ring. niscpr.res.inresearchgate.net A notable example is the synthesis of polysubstituted quinolines from the acetates of Baylis-Hillman adducts, where an aza-Claisen rearrangement serves as a key step. scispace.com

These multi-step sequences, while effective, often require harsh reaction conditions and can generate significant waste. The development of more efficient and environmentally benign methods has been a major focus of modern organic synthesis.

Direct Esterification and Substitution Reactions

A more direct approach to obtaining methyl 2-(quinolin-2-yl)acetate involves the esterification of the corresponding carboxylic acid, 2-quinolineacetic acid. While specific details for the direct synthesis of this compound are not extensively documented in the provided results, a general method for the synthesis of a related compound, methyl 2-(5-((quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate, involves the reaction of 5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione with methyl chloroacetate (B1199739) in the presence of a base. researchgate.net This suggests that nucleophilic substitution reactions on a suitable quinoline precursor can be a viable route.

A reference to the synthesis of methyl 2-quinolinylacetate can be found in the Chemical and Pharmaceutical Bulletin from 1982, though the specific synthetic details are not provided in the search results. chemsynthesis.com

Advanced Synthetic Strategies for this compound Core Structures

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for constructing the quinoline core, which is central to this compound. These strategies often employ metal catalysis, green chemistry principles, and photochemical methods to achieve higher yields, greater selectivity, and improved sustainability.

Metal-Catalyzed Approaches (e.g., Palladium, Rhodium, Copper, Cobalt in Quinoline Formation)

Transition metal catalysis has revolutionized the synthesis of quinolines, offering milder reaction conditions and broader substrate scope compared to traditional methods. scispace.com

Palladium: Palladium catalysts are widely used in various quinoline syntheses. rsc.org One approach involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, providing a pathway to quinolines with moderate to good yields. nih.gov Another method describes the synthesis of quinolines from allyl alcohols and anilines via palladium-catalyzed oxidative cyclization. scispace.com Furthermore, palladium-catalyzed one-pot methods for the synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes have been reported. rsc.org A novel strategy also utilizes palladium-catalyzed aryl isocyanide insertion for the efficient synthesis of quinoline derivatives. rsc.org

Rhodium: Rhodium catalysts have also proven effective. An environmentally friendly protocol for quinoline synthesis has been developed using a Rh(II)acetate/TPPTS recyclable catalytic system in an aqueous medium. rsc.org This method involves the reaction of anilines with allyl alcohols. rsc.org Rhodium catalysts are also utilized for the C-H bond activation and functionalization of quinolines. nih.gov Additionally, rhodium-catalyzed double hydroboration of quinolines provides access to C4-borylated tetrahydroquinolines. acs.org

Copper: Copper-catalyzed reactions offer a cost-effective and sustainable alternative for quinoline synthesis. ijstr.org Domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes, catalyzed by copper, yield various quinoline derivatives. rsc.org Another copper-catalyzed method involves a tandem Knoevenagel condensation, amination, and cyclization. rsc.org A three-component cascade cyclization catalyzed by copper has also been employed to synthesize quinoline-4-thiols. acs.org

Cobalt: Cobalt catalysts, being less expensive than noble metals, are gaining attention. A cobalt-catalyzed annulation of anilides and internal alkynes provides an efficient route to quinoline scaffolds. rsc.org Phosphine-free Co(II) complexes have been used for the synthesis of quinolines via dehydrogenative coupling of vicinal diols with 2-nitroanilines. rsc.org Furthermore, a convenient one-pot synthesis of quinolines from 2-aminoaryl alcohols and ketones is achieved through dehydrogenative cyclization catalyzed by Co(OAc)₂·4H₂O. acs.org

| Metal Catalyst | Reactants | Key Reaction Type | Reference |

|---|---|---|---|

| Palladium | o-aminocinnamonitriles and arylhydrazines | Cascade Reaction | nih.gov |

| Palladium | Allyl alcohols and anilines | Oxidative Cyclization | scispace.com |

| Rhodium | Anilines and allyl alcohols | Aqueous Medium Synthesis | rsc.org |

| Copper | Enaminones and 2-halobenzaldehydes | Domino Reaction | rsc.org |

| Cobalt | Anilides and internal alkynes | Annulation | rsc.org |

| Cobalt | 2-aminoaryl alcohols and ketones | Dehydrogenative Cyclization | acs.org |

Green Chemistry Protocols in Quinoline Acetate (B1210297) Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of quinolines. researchgate.netacs.org These protocols often utilize environmentally benign solvents, catalysts, and energy sources.

The development of green synthetic methods for quinoline derivatives has focused on minimizing the use of hazardous reagents and solvents. researchgate.net Various green catalysts, such as p-toluenesulfonic acid and cerium nitrate, have been employed. researchgate.net The use of greener solvents like water and ethanol (B145695) further supports the eco-friendly synthesis of these compounds. researchgate.netresearchgate.net Nanocatalyzed protocols are also emerging as a sustainable approach to quinoline synthesis. acs.orgnih.gov These methods often lead to high yields, shorter reaction times, and easier product isolation. nih.gov Microwave-assisted synthesis in water is another green approach that has been successfully applied to the synthesis of quinolines. researchgate.net

Photochemical and Photocatalytic Methods (e.g., DeMayo-type [2+2] Cycloaddition Involving this compound)

Photochemical methods offer unique pathways for the synthesis and functionalization of quinoline derivatives by utilizing light to initiate reactions. rsc.orgacs.org

A notable photochemical approach is the dearomative cycloaddition of quinolines with alkenes. researchgate.netacs.orgnih.govnih.gov This can proceed via a [2+2] cycloaddition, which is a key step in the DeMayo reaction. The DeMayo reaction involves the photochemical [2+2] cycloaddition of an enol or enolate to an alkene, followed by a retro-aldol reaction. wikipedia.org While a direct DeMayo-type reaction involving this compound is not explicitly described, the underlying principle of photochemical cycloaddition is relevant. For instance, the photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes affords good yields of 2,3-diphenylquinoline (B3369077) derivatives. rsc.org Furthermore, visible-light-mediated C-H hydroxyalkylation of quinolines has been developed, offering a direct method for functionalization. nih.gov These photochemical strategies provide access to complex molecular architectures that can be difficult to achieve through thermal reactions. nih.gov

Organometallic Reagent Applications in Quinolyl Systems

The synthesis and functionalization of quinoline rings are significantly enhanced by the use of organometallic reagents. These reagents, featuring a carbon-metal bond, act as potent nucleophiles or are integral components of catalytic cycles for forming carbon-carbon and carbon-heteroatom bonds.

Organolithium and Grignard reagents are classic examples used for direct alkylation or arylation of the quinoline system. The reaction of organolithium reagents with quinoline typically proceeds through an initial attack at the C-2 position, forming a 1,2-dihydro-1-lithio-intermediate. rsc.org This intermediate can then be trapped or undergo oxidation to yield the 2-substituted quinoline. Similarly, Grignard reagents (organomagnesium halides) can be added to quinoline derivatives. For instance, the addition of Grignard reagents to N-activated quinolinium salts allows for the introduction of various alkyl, alkenyl, or aryl groups at the 2-position. ird.fr Copper-catalyzed systems, in conjunction with Grignard reagents, have been developed to achieve highly enantioselective additions to quinolone systems, producing chiral tetrahydroquinolones with excellent yields. nih.gov

Transition metal catalysis, particularly with palladium, has become a cornerstone for constructing quinoline and quinolone scaffolds. Palladium-catalyzed reactions offer mild conditions and high functional group tolerance. nih.gov Various palladium-catalyzed cascade reactions are employed to assemble the quinolone core from acyclic precursors. For example, the Heck reaction of o-iodoanilines with α,β-unsaturated esters can initiate a sequence leading to 3-substituted quinolin-2(1H)-ones. nih.gov Buchwald-Hartwig amidation is another powerful tool, enabling the formation of the critical C-N bond to close the quinolone ring. nih.govnih.gov Iron-catalyzed cross-coupling reactions have also been reported, using heteroaromatic tosylates as electrophiles and alkyl Grignard reagents as nucleophiles, providing an efficient route to alkyl-substituted quinolines. organic-chemistry.org

| Catalyst/Reagent System | Substrate Type | Product Type | Key Features |

| Organolithium Reagents | Quinoline | 2-Substituted quinoline | Proceeds via a 1,2-dihydro-1-lithio-intermediate. rsc.org |

| CuBr·SMe₂ / (R,R)-Ph-BPE | N-Protected 2-Quinolones + Grignard Reagents | Chiral Tetrahydroquinolones | High enantioselectivity (>93% ee) and yields. nih.gov |

| Pd(OAc)₂ / PPh₃ | o-Iodoaniline + α,β-Unsaturated Carbonyls | 3-Substituted quinolin-2(1H)-ones | Coupling-cyclization cascade reaction. nih.gov |

| Pd₂(dba)₃ / Xantphos | N-Hydroxyamides + Benzaldehydes | N-Alkoxyquinolin-2(1H)-ones | Buchwald-type C-N coupling followed by cyclodehydration. nih.gov |

| Iron-Catalyst | Heteroaromatic Tosylates + Grignard Reagents | Alkyl-substituted N-heterocycles | Good functional group tolerance at low temperatures. organic-chemistry.org |

Derivatization Strategies and Functionalization of Quinoline Acetates

Once the this compound core is synthesized, its chemical utility is expanded through various derivatization strategies. These modifications can be targeted at the acetate side chain, the quinoline ring itself, or can involve using the entire molecule as a scaffold for building more complex structures.

Modification at the Acetate Moiety

The acetate group (—CH₂COOCH₃) offers several sites for chemical modification. Standard ester transformations, such as hydrolysis under acidic or basic conditions, would convert the methyl ester to the corresponding carboxylic acid, 2-(quinolin-2-yl)acetic acid. This acid can then serve as a precursor for a variety of other functional groups, such as amides, by coupling with amines using standard peptide coupling reagents.

A more advanced modification involves reactions at the α-carbon (the methylene bridge). The selective monoarylation of acetate esters has been achieved using palladium-catalyzed cross-coupling reactions with aryl chlorides. organic-chemistry.orgacs.org This methodology, which employs specialized palladium precatalysts with bulky biarylmonophosphine ligands (e.g., t-BuXPhos), can be applied to substrates like this compound. organic-chemistry.orgmit.edu The use of these highly active catalysts under mild conditions prevents common side reactions like bisarylation and allows for the efficient formation of α-aryl acetate derivatives. acs.orgmit.edu

| Reaction Type | Reagents | Moiety Targeted | Product |

| α-Arylation | Aryl Chloride, Pd Precatalyst, LHMDS | α-Carbon of acetate | Methyl 2-aryl-2-(quinolin-2-yl)acetate |

| Hydrolysis | H⁺ or OH⁻ | Ester | 2-(Quinolin-2-yl)acetic acid |

| Amidation | Amine, Coupling Agent (post-hydrolysis) | Carboxylic Acid | N-Substituted 2-(quinolin-2-yl)acetamide |

Substituent Effects on the Quinoline Ring System

The reactivity of the quinoline ring is dictated by the electronic properties of its constituent pyridine (B92270) and benzene (B151609) rings, as well as any additional substituents. The pyridine moiety is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene moiety is more electron-rich and undergoes electrophilic substitution. Functionalization is often directed to specific positions based on these inherent properties and the directing effects of existing groups. rsc.orgnih.gov

The introduction of functional groups can significantly alter the ring's reactivity and pharmacological profile. rsc.org For instance, the C-2 position is readily functionalized, often facilitated by forming the quinoline N-oxide, which activates this position towards both nucleophilic attack and transition-metal-catalyzed C-H functionalization. researchgate.netmdpi.com The presence of electron-donating or electron-withdrawing groups on the carbocyclic ring can influence the regioselectivity and rate of reactions. For example, in the Ru-catalyzed addition of pyridines to alkenes, an acetyl group can direct substitution to the C3 or C4 position. nih.gov The choice of catalyst, reaction conditions, and directing groups allows for the precise and selective introduction of a wide array of functionalities onto the quinoline scaffold. rsc.org

Heterocyclic Ring Fusion and Annulation Reactions

This compound and its derivatives can serve as building blocks for the synthesis of more complex, fused tetracyclic and polycyclic systems. These annulation reactions create novel heterocyclic structures with potentially unique biological activities.

One approach involves intramolecular cyclization reactions. For example, derivatives of quinoline can be elaborated to include reactive groups that facilitate ring closure onto the existing scaffold. Palladium-catalyzed cascade reactions have been developed for the construction of tricyclic quinolin-2(1H)-one scaffolds starting from 1,7-enynes and hydroxylamine (B1172632). rsc.org In other examples, a 3-acetylazido-quinolinone derivative undergoes thermal ring closure to afford an angular isoxazolo[4,3-c]quinolone. nih.gov Similarly, 4-hydroxypyrano[3,2-c]quinoline derivatives can be synthesized through cyclization reactions involving appropriately substituted quinolone precursors. nih.gov These methods demonstrate the versatility of the quinoline nucleus in constructing diverse and complex heterocyclic systems.

| Starting Material Type | Reaction Type | Fused Ring System |

| 1,7-Enynes and Hydroxylamine | Pd-catalyzed cascade radical cyclization/C–H amination | Tricyclic quinolin-2(1H)-one rsc.org |

| 3-Acetylazido-quinolinone | Thermal cyclization | Isoxazolo[4,3-c]quinolone nih.gov |

| Quinoline with aldehyde and hydroxylamine functionalities | Cyclization/Condensation | Pyrano[3,2-c]quinoline nih.gov |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural determination of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C Chemical Shift Assignments, Conformational Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present.

For Methyl 2-(quinolin-2-yl)acetate, a complete, experimentally verified, and assigned set of ¹H and ¹³C NMR chemical shifts is not available in the reviewed scientific literature. However, analysis of its structure allows for a theoretical prediction of the expected signals. The ¹H NMR spectrum would feature distinct signals for the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group, and the methyl (-CH₃) protons of the ester. The integration and splitting patterns (multiplicity) of these signals would be key to their assignment. Similarly, the ¹³C NMR spectrum would show characteristic signals for the sp²-hybridized carbons of the quinoline ring, the carbonyl carbon of the ester, the methylene carbon, and the methoxy (B1213986) carbon.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Quinoline-H | ~7.2 - 8.2 | Multiplets/Doublets | 6H |

| -CH₂- | ~4.0 | Singlet | 2H |

| -OCH₃ | ~3.7 | Singlet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C=O | ~170 | ||

| Quinoline-C | ~120 - 155 | ||

| -OCH₃ | ~52 | ||

| -CH₂- | ~45 |

Note: This table is predictive and for illustrative purposes. Specific experimental data is not available in the searched literature.

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic vibrational bands would be expected. These include C-H stretching from the aromatic quinoline ring and the aliphatic methylene and methyl groups, C=O stretching from the ester carbonyl group, C=N and C=C stretching from the quinoline ring, and C-O stretching from the ester linkage.

A detailed experimental FT-IR spectrum with specific band assignments for this compound is not documented in the available literature. A theoretical analysis would anticipate the following key vibrational frequencies.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C=N / C=C Stretch (Quinoline) | 1500 - 1650 | Medium-Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

Note: This table is predictive and for illustrative purposes. Specific experimental data is not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons like the quinoline ring. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The quinoline core is expected to give rise to characteristic π → π* transitions.

Specific experimental UV-Vis absorption maxima (λmax) for this compound in various solvents have not been reported in the surveyed literature. The spectrum would likely exhibit multiple absorption bands characteristic of the quinoline chromophore.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Associated Electronic Transition |

|---|---|---|

| e.g., Ethanol (B145695) | ~230, ~280, ~315 | π → π* |

Note: This table is predictive and for illustrative purposes. Specific experimental data is not available in the searched literature.

High-Resolution Mass Spectrometry (MS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (MS) is a powerful technique used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₁NO₂, corresponding to a monoisotopic mass of 201.07898 Da. nih.gov

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺˙) would be formed. Subsequent fragmentation would likely involve characteristic losses. Key predicted fragmentation pathways could include the loss of the methoxy group (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃). Another common pathway is the cleavage of the bond between the methylene group and the quinoline ring, potentially leading to a stable quinolinemethyl cation or radical. While a detailed experimental fragmentation pathway has not been published, a predictive table can be constructed.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 201 | [C₁₂H₁₁NO₂]⁺˙ | Molecular Ion |

| 170 | [C₁₁H₈NO]⁺ | •OCH₃ |

| 142 | [C₁₀H₈N]⁺ | •CH₂COOCH₃ |

| 129 | [C₉H₇N]⁺˙ | •CH₂COOCH₃, -H |

Note: This table is predictive and for illustrative purposes. Specific experimental data is not available in the searched literature.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Precise Determination of Molecular Geometry and Conformation

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, precise experimental data on its molecular geometry, such as bond lengths and angles, and its solid-state conformation are not available. Such an analysis would definitively establish the planarity of the quinoline system and the orientation of the methyl acetate substituent relative to the ring.

Table 5: Molecular Geometry and Conformation for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Key Bond Lengths (Å) | Data Not Available |

| Key Bond Angles (°) | Data Not Available |

| Torsion Angles (°) | Data Not Available |

Note: Experimental single-crystal X-ray diffraction data is not available in the searched literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent forces, which govern the packing of molecules. While a specific crystallographic study for this compound is not prominently available in surveyed literature, extensive research on closely related quinoline derivatives provides significant insight into the probable intermolecular interactions that define its solid-state structure. The analysis of these analogs reveals a recurring motif of hydrogen bonding and π-π stacking, which are crucial in stabilizing the crystal lattice.

Hydrogen Bonding:

In the crystal structures of quinoline derivatives, hydrogen bonds, including conventional O-H···O and weaker C-H···O or C-H···N interactions, are fundamental in forming defined structural motifs. For instance, the analysis of Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetate, a related compound, shows the presence of strong intermolecular O-H···O hydrogen bonding. nih.gov These interactions link molecules into zigzag chains that propagate along the c-axis of the crystal. nih.gov Additionally, an intramolecular C-H···O interaction is observed in this molecule, contributing to the conformation of the acetate group relative to the quinoline core. nih.gov

In other quinoline derivatives, such as (E)-4-(4-fluorostyryl)-2-methylquinoline, weaker C—H···N hydrogen bonds are instrumental in forming cyclic centrosymmetric dimers. iucr.orgiucr.org These examples underscore the capacity of the quinoline nitrogen to act as a hydrogen bond acceptor, an interaction that could be anticipated for this compound.

Interactive Table: Hydrogen Bond Data in Related Quinoline Derivatives

| Compound Name | Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif | Source(s) |

| Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetate | Intermolecular | O-H···O | - | - | - | Zigzag Chain | nih.gov |

| Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetate | Intramolecular | C-H···O | - | - | - | - | nih.gov |

| (E)-4-(4-fluorostyryl)-2-methylquinoline | Intermolecular | C-H···N | - | - | - | Centrosymmetric Dimer | iucr.orgiucr.org |

| (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline | Intermolecular | C-H···π | - | - | - | Centrosymmetric Dimer | iucr.orgiucr.org |

Note: Specific bond distances and angles were not provided in the source abstracts.

Pi-Pi Stacking:

The planar aromatic nature of the quinoline ring system makes it highly conducive to π-π stacking interactions. These forces are a dominant feature in the crystal packing of many quinoline-based structures. Statistical analysis of quinoline derivatives in the Cambridge Structural Database indicates that π-π stacking interactions are a common feature, occurring in a significant percentage of cases and often leading to the formation of discrete dimers or extended one-dimensional stacks. rsc.org

Detailed studies of quinoline compounds provide specific geometric parameters for these interactions. For example, in a mercury(II) complex with a methyl 2-(quinolin-8-yloxy)acetate ligand, intermolecular face-to-face π–π stacking is observed between the quinoline rings of adjacent molecules, with a measured centroid-centroid distance of 3.563 (9) Å. researchgate.net In another case, (E)-4-(2,6-dichlorostyryl)-2-methylquinoline, molecules related by translation form stacks with a close intermolecular spacing of only 3.8628 (2) Å. iucr.orgiucr.org These interactions, working in concert with hydrogen bonds, create robust, higher-dimensional supramolecular networks. iucr.orgrsc.org For this compound, it is highly probable that the quinoline moieties would engage in similar π-π stacking to stabilize the crystal packing, likely with centroid-centroid distances in the range of 3.5 to 3.9 Å.

Interactive Table: π-π Stacking Parameters in Related Quinoline Derivatives

| Compound Name | Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Spacing (Å) | Supramolecular Motif | Source(s) |

| [HgI₂(C₁₂H₁₁NO₃)] (complex) | Intermolecular face-to-face π–π | 3.563 (9) | - | Dimer | researchgate.net |

| (E)-4-(2,6-dichlorostyryl)-2-methylquinoline | Intermolecular π–π | - | 3.8628 (2) | Stack | iucr.orgiucr.org |

| (E)-4-(4-fluorostyryl)-2-methylquinoline | Intermolecular π–π | - | - | Sheet | iucr.orgiucr.org |

| (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline | Intermolecular π–π | - | - | Chain | iucr.orgiucr.org |

Halogen Bonding:

Halogen bonding is another potential non-covalent interaction that can influence crystal packing, particularly when halogen substituents are present on the aromatic rings. While the parent compound, this compound, lacks halogens, its halogenated derivatives would be expected to exhibit such interactions, further directing the assembly of molecules in the solid state.

Quantum Chemical Calculations for this compound Analogs

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with increasing accuracy. For quinoline derivatives, these methods are used to explore molecular geometries, electronic structures, and potential reactivity.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Density Functional Theory (DFT) and ab initio methods are the primary tools for this purpose.

DFT methods, such as the popular B3LYP functional, calculate the electron density of a molecule to determine its energy and, consequently, its most stable geometry. nih.gov Ab initio methods, like Møller-Plesset perturbation theory (MP2), are based on first principles (the Schrödinger equation) without relying on empirical data. researchgate.net Both approaches are used to locate the true energy minima on a molecule's potential energy surface. nih.govnih.gov For instance, a comparative study on quinoline and its derivative, chlorquinaldol, utilized both DFT and MP2 methods to obtain their optimized geometries. researchgate.net The choice of method and basis set, such as 6-311G(d,p), is crucial for accuracy. nih.gov These calculations confirm that the optimized structure represents a stable conformation by ensuring all calculated vibrational frequencies are positive. nih.gov

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate electrons, while LUMO represents its ability to accept electrons.

The energy difference between HOMO and LUMO, known as the band gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govinformaticsjournals.co.in A smaller band gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For example, theoretical studies on novel quinolinone derivatives have used DFT calculations at the B3LYP/6-311++G(d,p) level to investigate their electronic structures and predict stability. ekb.eg

Table 1: Calculated Electronic Properties for a Quinolin-2(1H)-one Analog Data based on a study of 4-(2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)quinolin-2(1H)-one in a vacuum using the DFT/B3LYP/6-311G method. informaticsjournals.co.in

| Parameter | Value (eV) |

| EHOMO | -6.469 |

| ELUMO | -2.618 |

| Band Gap (ΔE) | 3.851 |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule at its optimized geometry, researchers can predict the frequencies at which it will absorb infrared radiation. researchgate.net

These calculations are typically performed using DFT methods. However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve the correlation with experimental data. nist.gov

In a study on methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, a molecule with structural similarities to quinoline acetates, researchers evaluated various DFT models to find the best agreement with experimental IR spectra. researchgate.netasianpubs.org They determined that different methods were optimal for predicting different types of bond vibrations, such as C-H, C=O, and C=C stretching frequencies, highlighting the nuance involved in achieving high accuracy. researchgate.netasianpubs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Quantum chemical calculations can predict the NMR chemical shifts (δ) of a molecule, providing valuable support for the assignment of experimental spectra. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating theoretical NMR isotropic shielding values, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). ekb.egresearchgate.net Studies on quinoline derivatives have demonstrated a good correlation between predicted and experimental ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net For instance, in the analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations using the B3LYP functional were employed to simulate the NMR spectra, which aided in the definitive assignment of the experimental signals. researchgate.net These theoretical predictions are sensitive to the molecule's conformation and the solvent used, factors that must be considered for accurate results. uncw.educolumbia.edu

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is highly effective for predicting the sites of electrophilic and nucleophilic attack. researchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, typically using a color scale.

Regions of negative electrostatic potential (usually colored red) are electron-rich and are susceptible to attack by electrophiles. wuxiapptec.com Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate likely sites for nucleophilic attack. researchgate.netwuxiapptec.com The MEP is a rigorously defined property that can be calculated computationally and provides crucial insights into molecular reactivity, hydrogen bonding sites, and drug-receptor interactions. informaticsjournals.co.innih.gov

Based on the calculated HOMO and LUMO energies, a set of global chemical reactivity descriptors can be derived to quantify a molecule's reactive tendencies. ekb.eg These descriptors provide a more detailed understanding of chemical behavior than the HOMO-LUMO gap alone.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Electron Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system.

These parameters are calculated using the energies of the frontier molecular orbitals. informaticsjournals.co.in Computational studies on quinoline derivatives often include the calculation of these descriptors to predict their stability and reactivity in various chemical environments. informaticsjournals.co.inekb.eg

Table 2: Global Chemical Reactivity Descriptors for a Quinolin-2(1H)-one Analog Data based on a study of 4-(2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)quinolin-2(1H)-one in a vacuum using the DFT/B3LYP/6-311G method. informaticsjournals.co.in

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.469 |

| Electron Affinity (A) | -ELUMO | 2.618 |

| Chemical Hardness (η) | (I - A) / 2 | 1.926 |

| Electronegativity (χ) | (I + A) / 2 | 4.544 |

| Electron Chemical Potential (μ) | -(I + A) / 2 | -4.544 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.361 |

| Chemical Softness (S) | 1 / (2η) | 0.260 |

Mechanistic Pathway Elucidation via Computational Analysis

Computational analysis serves as a powerful tool to elucidate the mechanistic pathways of chemical reactions involving this compound. Density Functional Theory (DFT) and other quantum chemical methods are employed to model the reaction coordinates, identify transition states, and calculate activation energies. These computational approaches provide a molecular-level understanding of reaction mechanisms, which is often challenging to obtain through experimental means alone.

For instance, the synthesis of quinoline derivatives can be investigated to understand the step-by-step formation of the quinoline ring and the subsequent introduction of the acetate group. Computational models can predict the most favorable reaction conditions, such as temperature, solvent, and catalyst, by comparing the energy profiles of different pathways. This predictive capability accelerates the optimization of synthetic routes, leading to higher yields and fewer byproducts.

Noncovalent Interaction Studies

Noncovalent interactions play a crucial role in determining the supramolecular architecture and physicochemical properties of this compound. These interactions, though weaker than covalent bonds, govern the packing of molecules in the solid state and their interactions in biological systems.

Key noncovalent interactions for this compound include:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen atoms of the acetate group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with other aromatic systems. These interactions are significant in the crystal packing of quinoline-containing compounds. In related crystal structures, face-to-face π-π stacking interactions have been observed with centroid-centroid distances around 3.563 Å. nih.gov

Halogen Bonding: If halogenated derivatives of this compound are considered, halogen bonding would be a significant directional interaction influencing the molecular assembly.

Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are used to quantify the strength and nature of these noncovalent interactions.

Hirshfeld Surface Analysis for Detailed Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. This analysis maps the electron distribution of a molecule within a crystal, providing a detailed picture of how neighboring molecules interact.

For a molecule like this compound, a Hirshfeld surface analysis would reveal the relative contributions of different types of intermolecular contacts. The analysis generates a 2D fingerprint plot that summarizes these interactions. For example, in the crystal structure of a related quinoline derivative, Hirshfeld analysis confirmed the dominance of conventional hydrogen bonding in the molecular packing. nih.goviucr.org The analysis can also highlight other interactions such as C-H···π and π-π stacking. nih.goviucr.org By examining the Hirshfeld surface, researchers can gain insights into the forces that stabilize the crystal lattice. In similar analyses of other organic compounds, H∙∙∙O/O∙∙∙H interactions were found to be the largest contribution to the molecular Hirshfeld surface. mdpi.com

Table 1: Predicted Intermolecular Interactions for this compound from Hirshfeld Surface Analysis

| Interaction Type | Donor/Acceptor Atoms | Expected Contribution |

| Hydrogen Bonding | N(quinoline), O(acetate) as acceptors | Significant |

| π-π Stacking | Quinoline ring | Moderate to Significant |

| van der Waals forces | All atoms | Significant |

Nonlinear Optical (NLO) Property Predictions

Computational chemistry plays a vital role in the prediction of nonlinear optical (NLO) properties of organic molecules. Compounds with large NLO responses are of great interest for applications in optoelectronics and photonics. nih.govresearchgate.net The NLO properties of this compound can be predicted using quantum chemical calculations.

The first hyperpolarizability (β), a key indicator of second-order NLO activity, can be calculated using methods like DFT. These calculations help in understanding the structure-property relationships that govern the NLO response. For a molecule to exhibit significant NLO properties, it typically requires a strong electron donor-acceptor system and a high degree of conjugation. The quinoline moiety can act as an electron-withdrawing group, and by strategically introducing electron-donating groups to the molecule, the NLO response could be enhanced. Computational screening of different derivatives allows for the rational design of new NLO materials based on the this compound scaffold.

Molecular Docking and Interaction Affinity Assessments with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Given that quinoline derivatives are known to possess a wide range of biological activities, molecular docking studies can help identify potential therapeutic targets for this compound. For example, docking simulations could be performed against targets like cannabinoid receptors, which have been studied with other quinoline derivatives. nih.gov The results of these simulations provide a binding affinity score, which estimates the strength of the interaction, and a detailed view of the binding mode, including key hydrogen bonds and hydrophobic interactions. This information is invaluable for the rational design of more potent and selective analogs.

Table 2: Example of a Fictional Molecular Docking Result for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cannabinoid Receptor 1 (CB1) | -8.5 | PHE 200, TRP 279, LEU 387 |

| Cyclooxygenase-2 (COX-2) | -7.9 | ARG 120, TYR 355, SER 530 |

Conclusion

Methyl 2-(quinolin-2-yl)acetate stands as a compound of significant interest in the field of organic and medicinal chemistry. Its structure, combining the privileged quinoline (B57606) scaffold with the versatile ester functionality, makes it a valuable building block for the synthesis of a wide range of more complex molecules. The continued study of its synthesis, properties, and reactivity is essential for unlocking the full potential of quinoline-based compounds in the development of new therapeutic agents and materials.

Chemical Reactivity and Reaction Mechanisms

Photocatalytic Reaction Pathways Involving Methyl 2-(quinolin-2-yl)acetate (e.g., Charge-Recombinative Triplet Sensitization)

Recent studies have highlighted a unique photocatalytic pathway involving this compound. A charge-neutral process known as charge-recombinative triplet sensitization (CRTS) has been identified, which deviates from conventional energy or electron transfer mechanisms. researchgate.net This pathway was investigated using a DeMayo-type [2+2] cycloaddition reaction between this compound and styrene (B11656) derivatives, catalyzed by an indole-based polycyclic organic photocatalyst. researchgate.net

In the CRTS mechanism, the photocatalyst in its excited state engages with the substrate. Instead of a direct energy or electron transfer, a charge-separated intermediate is formed. The subsequent recombination of this charge-separated pair populates the triplet excited state of the substrate, in this case, this compound. This triplet-state molecule is then sufficiently energized to undergo reactions that are thermally forbidden, such as cycloadditions. researchgate.net This CRTS pathway represents an alternative photoactivation route with significant potential in synthetic chemistry. researchgate.net

Cycloaddition Reactions (e.g., DeMayo-type [2+2] Cycloaddition)

This compound serves as a key substrate in DeMayo-type [2+2] photocycloaddition reactions. researchgate.net This type of reaction is a powerful tool in photochemistry for constructing four-membered cyclobutane (B1203170) rings, which can be challenging to synthesize through thermal methods. researchgate.net

In a specific application, the [2+2] cycloaddition between this compound and various styrene derivatives was successfully promoted using visible-light-absorbing photocatalysts. researchgate.net The critical step in this reaction is the photosensitization of the substrate to generate its triplet state, which then reacts with the alkene (styrene). researchgate.net Indole-based organic photocatalysts were found to be particularly effective, in some cases outperforming even common iridium-based photosensitizers. researchgate.net The reaction proceeds under photochemical conditions to yield the corresponding cyclobutane adduct, which can subsequently undergo ring-opening and rearomatization. researchgate.net

Table 1: Photocatalyst Performance in DeMayo-type [2+2] Cycloaddition Reaction between methyl-2-(quinolin-2-yl)acetate (MQ) and styrene.

| Catalyst | Type | Efficiency |

| A | Indole-based polycyclic organoPC | Excellent |

| B | Tetracyclic variant of Catalyst A | Low |

| [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | Iridium Complex | Less efficient than Catalyst A |

Source: Adapted from research on charge-recombinative triplet sensitization. researchgate.net

N-Functionalization and Derivatization Reactions of Quinoline (B57606) Moieties

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatization is of great interest. organic-chemistry.org A common strategy for functionalizing the quinoline ring, particularly at the C2 and C8 positions, involves the initial formation of a quinoline N-oxide. This activation strategy modifies the electronic properties of the ring, facilitating subsequent C-H functionalization reactions. mdpi.comacs.org

While direct N-functionalization of this compound is not extensively detailed, the principles applied to quinoline N-oxides are broadly applicable. These reactions include:

C-H Arylation: Palladium-catalyzed C2 arylation of quinoline N-oxides with unactivated benzene (B151609) or aryl bromides has been demonstrated. mdpi.com Selective C8 arylation has also been achieved by carefully selecting the catalyst and reaction conditions. acs.org

C-H Carbamoylation: Copper-catalyzed C2-carbamoylation of quinoline N-oxides with hydrazinecarboxamides provides a direct route to introduce amide functionalities. mdpi.com

C-H Alkylation: Rhodium and Palladium catalytic systems have been used for the alkylation of quinoline N-oxides with alkenes. mdpi.com

Deoxygenative Functionalization: Quinoline N-oxides can react with reagents like thiourea (B124793) in the presence of an activator such as triflic anhydride (B1165640) to yield quinoline-2-thiones, demonstrating a regioselective deoxygenative C-H/C-S functionalization. organic-chemistry.org

These methods showcase the versatility of the quinoline N-oxide intermediate for creating a diverse library of substituted quinoline derivatives. organic-chemistry.orgmdpi.com

Oxidative Cyclization Processes in Quinoline Synthesis

The synthesis of the core quinoline ring system, the backbone of this compound, is often achieved through oxidative cyclization processes. These methods construct the heterocyclic ring from acyclic or simpler cyclic precursors. Several strategies have been developed:

Ruthenium-Catalyzed Oxidative Cyclization: A modified Friedlaender synthesis involves the reaction of 2-aminobenzyl alcohol with various ketones in the presence of a ruthenium catalyst and a base, affording quinolines in high yields. rsc.org

Manganese(III)-Based Oxidative Cyclization: Substituted anilines can be converted into 2-(2-(arylamino)ethyl)malonates, which then undergo an oxidative cyclization mediated by manganese(III) acetate (B1210297). nii.ac.jp This process yields tetrahydroquinolinedicarboxylates, which can be subsequently transformed into the corresponding quinoline derivatives. nii.ac.jp An electron-withdrawing protective group on the amino nitrogen is crucial for this cyclization. nii.ac.jp

Radical Addition/Cyclization Cascade: An oxidative radical cascade reaction of o-cyanoarylacrylamides with α-keto acids or aldehydes provides an efficient route to carbonyl-containing quinoline-2,4(1H,3H)-diones. acs.org

Metal-Free Tandem Cyclization: 2-methylquinolines can react with 2-styrylanilines in a metal-free tandem reaction involving C(sp³)–H bond functionalization and cyclization to produce more complex quinoline derivatives. nih.gov

These synthetic routes highlight the diverse chemical approaches used to construct the fundamental quinoline framework through oxidative processes. rsc.orgnii.ac.jpacs.orgnih.gov

Reactivity in Coordination with Transition Metal Centers

The quinoline moiety, with its nitrogen lone pair, is an excellent ligand for coordinating with transition metal centers. The ester group in this compound could also potentially participate in chelation. While specific studies on the coordination of this compound are not abundant, research on closely related quinoline derivatives illustrates the typical coordination behavior.

Coordination via Quinoline Nitrogen: In a mononuclear mercury complex, [HgI₂(C₁₂H₁₁NO₃)], the ligand, a methyl 2-(quinolin-8-yl-oxy)acetate isomer, coordinates to the Hg(II) ion through the quinoline nitrogen atom, resulting in a distorted trigonal-planar geometry. nih.gov

Multidentate Coordination: Quinoline-appended ligands can act as multidentate donors. For example, di(quinolin-8-yl)-phenyl-λ³-stibane and tri(quinolin-8-yl)-λ³-stibane have been used to synthesize platinum complexes where the quinoline side arms coordinate to the Pt center. acs.org

Complexes for Material Applications: A zinc complex, (Me-HQ-H)[ZnI₂(Me-HQ)], was synthesized from ZnI₂ and 2-methyl-8-quinolinol. ijcce.ac.ir This complex demonstrates the ability of substituted quinolines to form stable coordination compounds, which were subsequently used as dopants in the fabrication of Organic Light Emitting Diodes (OLEDs). ijcce.ac.ir

The coordination chemistry of quinoline derivatives is robust, forming stable complexes with various d¹⁰ metals and other transition metals, indicating that this compound would likely behave as a competent N-donor ligand. acs.orgijcce.ac.ir

Coordination Chemistry and Organometallic Applications

Synthesis and Characterization of Metal Complexes Bearing Quinoline (B57606) Acetate (B1210297) Ligands

The synthesis of metal complexes with quinoline acetate ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Cobalt-Based Complexes and Their Structural Analysis

While specific studies on cobalt complexes of methyl 2-(quinolin-2-yl)acetate are not extensively documented, the coordination chemistry of cobalt with other polyquinoline ligands offers valuable insights. For instance, the synthesis and crystal structures of Co(II) complexes with N,N,N',N'-tetrakis(2-quinolylmethyl)-1,3-diaminopropan-2-ol have been reported. These complexes exhibit coordination number asymmetry, with cobalt centers being five- and six-coordinate. The magnetic properties of these complexes indicate intramolecular antiferromagnetic coupling between the high-spin Co(II) centers. It is plausible that this compound would also form stable complexes with Co(II), potentially exhibiting interesting magnetic and structural properties. The synthesis of such complexes could be achieved by reacting a cobalt(II) salt, such as cobalt(II) acetate, with the ligand in a suitable solvent. Characterization would likely involve spectroscopic methods and magnetic susceptibility measurements to determine the coordination environment and magnetic behavior of the cobalt center.

Copper-Based Complexes and Their Coordination Geometries

Copper(II) complexes with quinoline-derived ligands have been more extensively studied, revealing a variety of coordination geometries. For example, copper(II) complexes with Schiff-base ligands derived from quinoline have been synthesized and structurally characterized. These complexes often exhibit distorted square-planar or square-pyramidal geometries. In one such complex, the copper atom is coordinated to the nitrogen atom of the quinoline ring and the imine nitrogen, along with two chloride ions, resulting in a distorted tetrahedral geometry.

In other examples, the crystal structure of a copper(II) complex with a tripodal ligand containing two quinolyl groups showed a five-coordinate geometry. The coordination environment around the copper(II) ion in complexes with 1-(isoquinolin-3-yl)heteroalkyl-2-ones is typically bidentate, involving the oxygen atom of the carbonyl group and the nitrogen atom of the isoquinoline ring, forming a six-membered chelate cycle. Given these precedents, it is expected that this compound would act as a bidentate ligand towards copper(II), coordinating through the quinoline nitrogen and one of the acetate oxygen atoms to form a stable chelate ring. The resulting complexes would likely adopt square-planar or distorted octahedral geometries, depending on the coordination of other ancillary ligands or solvent molecules.

Below is a table summarizing the coordination geometries of some reported copper(II) complexes with quinoline-based ligands.

| Complex | Ligand | Coordination Geometry |

| [Cu(L)Cl₂] | Schiff base of quinoline-8-carbaldehyde and 4-aminobenzoic acid methyl ester | Distorted tetrahedral |

| Cu(DQMEA)(CH₃CN)₂ | 2-methoxy-N,N-bis(quinolin-2-ylmethyl)ethylamine (DQMEA) | Five-coordinate |

| [Cu(L1)Cl₂] | 1-(isoquinolin-3-yl)ethan-1-one | Distorted square-planar |

| Dinuclear Cu(II) complexes with methylammonium cations | Acetate and chloride | Square-pyramidal |

| [Cu(H₂L)(H₂O)(NO₃)] | ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Distorted square pyramidal |

Iridium-Based Complexes and Photophysical Properties

Iridium(III) complexes containing quinoline-based ligands have garnered significant attention due to their promising photophysical properties, particularly their applications in organic light-emitting diodes (OLEDs). These complexes are known for their strong phosphorescence, with emission colors that can be tuned by modifying the ligand structure.

The synthesis of cyclometalated iridium(III) complexes typically involves the reaction of a chloro-bridged iridium dimer with the desired ancillary ligand. For quinoline-based ligands, coordination to the iridium center can lead to complexes with distorted octahedral geometries. The photophysical properties of these complexes are governed by the nature of their lowest energy excited states, which are often a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions.

For instance, multinuclear iridium(III) complexes with a 2-(quinolin-2-yl)quinoxaline ligand have been shown to be emissive at room temperature, with near-infrared (NIR) emission attributed to ³MLCT/³LLCT (ligand-to-ligand charge-transfer) transitions. The emission properties of these complexes can be sensitive to the solvent environment. Other iridium(III) complexes with quinoline-appended polypyridyl ligands also exhibit interesting photophysical properties that are dependent on the solvent.

The photophysical data for a representative iridium(III) complex with a quinoline-based ligand are presented in the table below.

| Complex | Emission Maximum (nm) | Quantum Yield | Excited State Lifetime (μs) |

| Ir(III) complex with 2-(quinolin-2-yl)quinoxaline | ~710 (in CH₂Cl₂) | - | - |

| Ir(III) complex with 2-phenylpyridine | ~730 | - | ~1 |

These data highlight the potential for iridium complexes of this compound to exhibit interesting and tunable photoluminescent properties.

Complexes with Other Transition Metals (e.g., Fe(III), Ni(II), VO(II), Pd(II), Hg(II))

The coordination chemistry of this compound with other transition metals is less explored, but insights can be drawn from related systems.

Fe(III) Complexes : Iron(III) complexes with ligands derived from methyl-2-pyridyl ketone transformations have been synthesized and structurally characterized, revealing polynuclear structures with distorted square pyramidal and octahedral geometries for the iron centers. The synthesis of Fe(III)-acetate complexes with salan, salen, and salalen ligand frameworks has also been reported. It is anticipated that this compound would form stable complexes with Fe(III), potentially exhibiting interesting magnetic properties.

Ni(II) Complexes : Nickel(II) complexes bearing quinoline-based ligands have been synthesized and characterized. For example, chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II) adopts a square planar configuration. Other Ni(II) complexes with azo-imine ligands containing a quinoline moiety have been shown to possess octahedral geometry. The reaction of nickel acetate with appropriate ligands has been a successful route for the synthesis of Ni(II) complexes.

VO(II) Complexes : The synthesis and characterization of vanadyl(II) complexes with ligands derived from cyanoacetohydrazide have been reported to have a square-pyramidal geometry. Vanadyl(II) complexes with mixed ligands of adenosine monophosphate and amino acids also exhibit a square pyramidal structure.

Pd(II) Complexes : Palladium(II) complexes with quinazoline and thiolate derivatives have been synthesized and shown to have a square planar geometry where the quinazoline ligand behaves as a bidentate donor. Similarly, Pd(II) tripeptide complexes adopt a square planar geometry.

Hg(II) Complexes : The synthesis and characterization of mercury(II) complexes with various ligands have been reported. Notably, the reaction of mercury(II) chloride with 2-quinaldic acid (quinoline-2-carboxylic acid) yields complexes with various coordination modes. The ligand can coordinate as a N,O-chelating quinaldate ion, and the resulting mercury(II) complexes can exhibit deformed trigonal-bipyramidal, square-pyramidal, or octahedral geometries.

Ligand Design and Diverse Coordination Modes of Quinoline Acetates

The design of ligands is crucial in controlling the structure and properties of the resulting metal complexes. Quinoline acetates, like this compound, possess multiple potential coordination sites, leading to diverse coordination modes.

Ambidentate and Flexidentate Ligand Behavior

This compound has the potential to exhibit both ambidentate and flexidentate behavior. The term "ambidentate" refers to a ligand that can coordinate to a metal center through two or more different donor atoms. In the case of this compound, coordination could occur through the quinoline nitrogen, the carbonyl oxygen of the ester, or the ether-like oxygen of the acetate group.

"Flexidentate" character refers to the ability of a ligand to vary its denticity (the number of donor atoms attached to the central metal atom). This compound could potentially act as a monodentate ligand, coordinating only through the quinoline nitrogen, or as a bidentate ligand, chelating through the quinoline nitrogen and one of the oxygen atoms of the acetate group. The observed coordination mode will depend on several factors, including the nature of the metal ion, the presence of other ancillary ligands, and the reaction conditions. For instance, in platinum-antimony complexes with quinoline-based ligands, the ligands have been observed to adopt bi-, tri-, and tetradentate coordination modes. The study of quinoline-2,4-dicarboxylate complexes with lanthanide ions has also revealed a variety of coordination modes, with the ligand acting as a bridging or bridging–chelating building block. This versatility in coordination highlights the potential for this compound to form a rich variety of coordination compounds with diverse structures and properties.

Design of Structurally Rigid Ligand Frameworks

The quest for predictable and stable molecular architectures has driven significant research into the design of structurally rigid ligand frameworks. The inherent rigidity of the quinoline group in this compound makes it a promising candidate for constructing such frameworks. The planarity and aromaticity of the quinoline ring system can restrict the conformational freedom of the resulting metal complexes, leading to more ordered and crystalline materials.

The design principles for creating rigid frameworks often involve the strategic placement of coordinating atoms and functional groups that can direct the self-assembly process. In the case of this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the acetate group offer multiple coordination sites. This multi-modality allows for the formation of diverse coordination polymers and metal-organic frameworks (MOFs).

Furthermore, the formation of multi-dimensional structures, such as 2D coordination polymers, has been demonstrated with other quinoline-derived ligands. These structures often rely on the bridging capabilities of the ligand to connect multiple metal centers, creating extended networks. The potential for this compound to form similar layered or porous structures is an area of active investigation, with the aim of developing materials with applications in catalysis, gas storage, and sensing.

Table 1: Potential Coordination Modes of this compound in Rigid Frameworks

| Coordination Mode | Description | Potential Framework Type |

| Monodentate (N-coordination) | The quinoline nitrogen atom coordinates to a single metal center. | Discrete complexes or simple chains |

| Bidentate (N,O-chelation) | The quinoline nitrogen and one of the acetate oxygen atoms chelate to the same metal center. | Stable mononuclear or dinuclear complexes |

| Bridging (N and O coordination) | The nitrogen and oxygen atoms coordinate to different metal centers, linking them together. | 1D, 2D, or 3D coordination polymers/MOFs |

Mechanistic Studies of Metal-Ligand Interactions

Understanding the fundamental interactions between a ligand and a metal ion is crucial for predicting the properties and reactivity of the resulting complex. Mechanistic studies in this area often employ a combination of experimental techniques and computational modeling to elucidate the electronic and structural dynamics of coordination.

For complexes involving ligands like this compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are invaluable. For instance, changes in the chemical shifts of the quinoline protons in ¹H NMR spectra upon coordination can provide insights into the electronic effects of the metal-ligand bond. Similarly, shifts in the vibrational frequencies of the carbonyl group in the IR spectrum can indicate the strength of the metal-acetate interaction.

Computational approaches, such as Density Functional Theory (DFT), allow for the theoretical modeling of metal-ligand interactions. These calculations can predict the optimized geometries of complexes, determine bond energies, and visualize molecular orbitals. This information is critical for understanding the nature of the coordination bond, whether it is primarily electrostatic or covalent in character.

While detailed mechanistic studies specifically focused on this compound are limited in publicly available literature, general principles of metal-ligand interactions can be inferred. The Lewis basicity of the quinoline nitrogen and the acetate oxygen atoms will govern their affinity for different metal ions. The interplay between these coordination sites, along with the steric constraints imposed by the ligand's structure, will ultimately determine the final architecture and reactivity of the organometallic complex.

Table 2: Spectroscopic Techniques for Studying Metal-Ligand Interactions of Quinoline-based Ligands

| Technique | Information Gained |

| ¹H and ¹³C NMR Spectroscopy | Provides information on the electronic environment of the ligand upon coordination, including changes in electron density and conformational dynamics. |

| Infrared (IR) Spectroscopy | Reveals changes in the vibrational frequencies of functional groups (e.g., C=O of the acetate) upon coordination, indicating the strength of the metal-ligand bond. |

| UV-Visible Spectroscopy | Elucidates the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. |

| X-ray Crystallography | Determines the precise three-dimensional structure of the metal complex, including bond lengths and angles, providing definitive evidence of the coordination geometry. |

Catalytic Applications

Photocatalysis Driven by Quinoline (B57606) Acetate (B1210297) Systems

Quinoline-based systems have emerged as versatile components in photocatalysis, functioning as photosensitizers and participating in charge-recombinative triplet sensitization. These applications leverage the ability of the quinoline moiety to absorb light energy and transfer it to other molecules, thereby initiating or accelerating chemical reactions.

Donor-acceptor molecules containing a quinoline unit can exhibit room-temperature phosphorescence (RTP), a phenomenon where the excited triplet state energy is harvested. nih.govresearchgate.net For instance, phenoxazine-quinoline conjugates have been designed to facilitate visible-light-excited RTP. nih.govresearchgate.netacs.orgnih.gov In these systems, the orthogonal arrangement of the donor (phenoxazine) and acceptor (quinoline) parts leads to the formation of charge transfer (CT) states upon photoexcitation. nih.govresearchgate.net The presence of heavy atoms like chlorine or bromine on the quinoline ring can enhance the phosphorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing from the singlet to the triplet state. nih.gov Spectroscopic and computational studies have shown that these conjugates can display both fluorescence from the singlet CT state and RTP from the triplet CT state. nih.gov The energy gap between the singlet and triplet CT states is a critical factor in determining the efficiency of RTP. nih.gov

Quinoline derivatives have also been incorporated into larger molecular structures to act as photosensitizers. A notable example is a tetraphenylporphyrin (B126558) linked to a 7-chloroquinoline, which has been investigated for its potential in photodynamic therapy. nih.gov This molecule acts as an efficient photosensitizer, capable of generating singlet oxygen, a highly reactive species that can induce cell death. nih.gov The quinoline group in such molecules can influence their photophysical properties and their interaction with biological systems. nih.gov

Polymerization Catalysis Utilizing Quinoline-Based Metal Complexes

Quinoline-based ligands play a significant role in the field of polymerization catalysis, particularly in the polymerization of dienes like isoprene (B109036). Metal complexes incorporating quinoline derivatives have demonstrated high activity and selectivity, leading to the production of polymers with controlled microstructures.

Cobalt complexes bearing ligands derived from (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate have been synthesized and studied for isoprene polymerization. mdpi.com These complexes, when activated with a co-catalyst such as dimethylaluminum chloride (AlMe₂Cl), exhibit high catalytic activity and selectivity for the cis-1,4-polymerization of isoprene. mdpi.com The rigid carbocyclic ring fused to the iminopyridine framework of the ligand is thought to play a key role in controlling the enchainment of the monomer, thereby enhancing the stereoselectivity of the polymerization. mdpi.com

| Catalyst | Co-catalyst | Activity (10⁵ g mol⁻¹ h⁻¹) | cis-1,4 Selectivity (%) |

| Co1 | AlMe₂Cl | 8.52 | 96.2 |

| Co1 | MAO | Trace | - |

| Co1 | AlMe₃ | Trace | - |

| Data sourced from a study on (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate cobalt complexes. mdpi.com |

Rare-earth metal complexes featuring amido-trihydroquinoline ligands have also been employed as catalysts for isoprene polymerization. rsc.org In combination with a borate (B1201080) co-catalyst, these complexes show moderate catalytic activities and produce polyisoprene with a high content of 1,4-units. rsc.org The choice of the rare-earth metal and the alkylaluminum co-catalyst can significantly influence both the catalytic activity and the selectivity of the polymerization process. rsc.org For example, the use of trimethylaluminum (B3029685) (AlMe₃) as a co-catalyst has been shown to enhance both the reactivity and the 1,4-selectivity. rsc.org

Reductive Processes Catalyzed by Quinoline-Modified Systems

Quinoline derivatives are central to the development of catalytic systems for various reductive processes, including the reductive N-methylation of quinolines themselves. These transformations are important for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines (MTHQs), which are valuable building blocks in organic synthesis and are found in many biologically active compounds. sciengine.com

Another approach for the synthesis of MTHQs involves the use of a palladium on carbon (Pd/C) catalyst with paraformaldehyde and molecular hydrogen (H₂). rsc.org This one-pot reductive N-methylation method has been successfully applied to the synthesis of a range of functionalized MTHQs. rsc.org

| Catalytic System | Reductant/Methyl Source | Key Features |

| Pt-SnOₓ/Al₂O₃ | Methanol (B129727) | Base-free, tandem reaction |

| Pd/C | Paraformaldehyde, H₂ | One-pot synthesis |

| Ru(acac)₃-triphos | CO₂, H₂ | Homogeneous catalysis |

| *Data compiled from various studies on quinoline N-methylation. sciengine.comacs.orgrsc.org |

Furthermore, ruthenium-triphos complexes have been shown to be highly active and selective for the N-methylation of quinolines using carbon dioxide (CO₂) and H₂ as the C1 source and reductant, respectively. sciengine.com This method represents a sustainable route to MTHQs, utilizing readily available and environmentally benign reagents. sciengine.com

Cyclization Reactions in Organic Synthesis

Quinoline derivatives are often synthesized through various cyclization reactions, and in some cases, quinoline-containing molecules can themselves act as catalysts or be key intermediates in these transformations. These reactions are fundamental to the construction of the quinoline ring system and its fused analogues.

One approach to synthesizing quinoline derivatives involves the manganese(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates. nii.ac.jp This method proceeds via a formal 6-endo cyclization to produce tetrahydroquinolinedicarboxylates, which can then be converted to the corresponding quinolines through decarboxylation and hydrolysis. nii.ac.jp

Iodine-mediated desulfurative cyclization provides another route to quinolines. nih.gov This one-pot reaction between o-aminothiophenol and a 1,3-ynone involves a Michael addition-cyclization condensation to form a 1,5-benzothiazepine (B1259763) intermediate, which then undergoes desulfurization promoted by iodine to yield the quinoline product. nih.gov

Electrocatalysis has also been employed for the synthesis of fused quinoline scaffolds. acs.org A metal-free electrocatalytic [4+2] annulation of cinnamyl 2-(phenylamino)acetates or amides, mediated by an iodide salt, allows for the construction of lactone- or lactam-fused quinolines. acs.org This method is environmentally sustainable as it avoids the use of transition metals and chemical oxidants. acs.org

Enzyme Mimicry and Bio-inspired Catalysis

The structural and electronic features of quinoline derivatives make them suitable candidates for the development of catalysts that mimic the function of enzymes. This field of bio-inspired catalysis aims to create synthetic molecules that can replicate the high efficiency and selectivity of biological catalysts.

One area where quinoline derivatives have shown promise is in mimicking the activity of catechol oxidase. mdpi.com Catechol oxidase is a copper-containing enzyme that catalyzes the oxidation of catechols to o-quinones. mdpi.com Studies have shown that copper(II) complexes with various quinoline-derived ligands can effectively catalyze the oxidation of catechol to o-quinone in the presence of oxygen. mdpi.com The catalytic activity of these complexes is dependent on the specific structure of the quinoline ligand and the nature of the counter-ion of the copper salt. mdpi.com For example, complexes formed with copper(II) acetate generally exhibit higher catalytic rates than those formed with copper(II) nitrate. mdpi.com

| Ligand | Copper Salt | Oxidation Rate (μmol L⁻¹ s⁻¹) |

| 2-chloroquinoline-3-carbohydrazide | Cu(OAc)₂ | High |

| 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Cu(OAc)₂ | Low |

| Ligand L3 | Cu(NO₃)₂ | 31.25 |

| Ligand L5 | Cu(NO₃)₂ | 27.64 |

| *Data from a study on the catecholase activity of quinoline derivatives. mdpi.com |

The ability of quinoline compounds to participate in such catalytic cycles highlights their potential in the development of novel bio-inspired catalysts for a range of chemical transformations. The rich chemistry of quinoline and its derivatives continues to be a source of inspiration for the design of new and efficient catalytic systems. nih.govbiointerfaceresearch.com

Advanced Medicinal Chemistry Research Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies for Quinoline (B57606) Acetate (B1210297) Derivatives

The biological profile of quinoline derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial in identifying the key molecular motifs responsible for their therapeutic effects and in guiding the design of more potent and selective analogues.